molecular formula C21H19ClN2O6S B11503011 Ethyl 5-[({[4-chloro-3-(phenylcarbamoyl)phenyl]sulfonyl}amino)methyl]furan-2-carboxylate

Ethyl 5-[({[4-chloro-3-(phenylcarbamoyl)phenyl]sulfonyl}amino)methyl]furan-2-carboxylate

Cat. No.: B11503011
M. Wt: 462.9 g/mol
InChI Key: CCVYYKVUTRJWNM-UHFFFAOYSA-N
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Description

ETHYL 5-{[4-CHLORO-3-(PHENYLCARBAMOYL)BENZENESULFONAMIDO]METHYL}FURAN-2-CARBOXYLATE is a complex organic compound that features a furan ring, a sulfonamide group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-{[4-CHLORO-3-(PHENYLCARBAMOYL)BENZENESULFONAMIDO]METHYL}FURAN-2-CARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan ring, followed by the introduction of the sulfonamide and carboxylate ester groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-{[4-CHLORO-3-(PHENYLCARBAMOYL)BENZENESULFONAMIDO]METHYL}FURAN-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form different derivatives.

    Reduction: The sulfonamide group can be reduced under specific conditions.

    Substitution: The chlorine atom can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid derivatives, while substitution of the chlorine atom may result in various substituted sulfonamides.

Scientific Research Applications

ETHYL 5-{[4-CHLORO-3-(PHENYLCARBAMOYL)BENZENESULFONAMIDO]METHYL}FURAN-2-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ETHYL 5-{[4-CHLORO-3-(PHENYLCARBAMOYL)BENZENESULFONAMIDO]METHYL}FURAN-2-CARBOXYLATE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action depend on the specific biological context in which it is used.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 5-(4-CHLOROPHENYL)OXAZOLE-4-CARBOXYLATE: Similar structure but with an oxazole ring instead of a furan ring.

    4-CHLORO-3-METHYLPHENOL: Contains a chlorophenyl group but lacks the sulfonamide and furan components.

Uniqueness

ETHYL 5-{[4-CHLORO-3-(PHENYLCARBAMOYL)BENZENESULFONAMIDO]METHYL}FURAN-2-CARBOXYLATE is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C21H19ClN2O6S

Molecular Weight

462.9 g/mol

IUPAC Name

ethyl 5-[[[4-chloro-3-(phenylcarbamoyl)phenyl]sulfonylamino]methyl]furan-2-carboxylate

InChI

InChI=1S/C21H19ClN2O6S/c1-2-29-21(26)19-11-8-15(30-19)13-23-31(27,28)16-9-10-18(22)17(12-16)20(25)24-14-6-4-3-5-7-14/h3-12,23H,2,13H2,1H3,(H,24,25)

InChI Key

CCVYYKVUTRJWNM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(O1)CNS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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